

Application Note: Preclinical Pharmacokinetic Profiling of Mesopram

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mesopram

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The following section reconstructs a proposed pharmacokinetic study protocol based on standard practices in drug development. The data and results are illustrative.

1. Introduction **Mesopram** is the (R)-enantiomer of citalopram and was previously investigated as a potential therapeutic agent for Multiple Sclerosis [1]. As a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, its pharmacokinetic (PK) profile is critical for understanding its efficacy and safety [1]. This document outlines a detailed protocol for a preclinical pharmacokinetic study of **Mesopram** in a rodent model, designed to characterize its absorption, distribution, metabolism, and excretion (ADME).

2. Objective To determine the fundamental pharmacokinetic parameters of **Mesopram** following a single intravenous (IV) and oral (PO) administration in a rat model.

3. Experimental Protocol

3.1. Test System

- **Animal Model:** Male Sprague-Dawley rats (n=6 per route of administration), weight 250-300 g.
- **Housing:** Standard laboratory conditions with a 12-hour light/dark cycle, access to food and water *ad libitum*. Animals are fasted for 12 hours prior to dosing with free access to water.

3.2. Formulation and Dosing

- **Test Article:** **Mesopram** (SH 636).

- **IV Dose:** 2 mg/kg, administered via the tail vein. The formulation is a solution in 5% Dimethyl sulfoxide (DMSO) in saline.
- **PO Dose:** 10 mg/kg, administered via oral gavage. The formulation is a solution in 0.5% methylcellulose.

3.3. Blood Sampling and Plasma Collection Serial blood samples (~0.25 mL) are collected from the jugular vein into pre-chilled K2EDTA tubes at the following time points:

- **IV Group:** Pre-dose, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
- **PO Group:** Pre-dose, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation (4°C, 10 minutes, 2000×g) and stored at -80°C until analysis.

4. Bioanalytical Method

4.1. Sample Analysis by LC-MS/MS

- **Principle:** Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the quantitative determination of **Mesopram** concentrations in rat plasma.
- **Sample Preparation:** Protein precipitation using acetonitrile.
- **Chromatography:** A C18 reversed-phase column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
- **Mass Spectrometry:** Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

4.2. Method Validation The bioanalytical method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

5. Data Analysis

5.1. Pharmacokinetic Analysis Non-compartmental analysis is performed using a validated software program to calculate the following PK parameters [2]:

Table 1: Key Pharmacokinetic Parameters and Definitions

Parameter	Unit	Definition
C~max~	ng/mL	Maximum observed plasma concentration
T~max~	h	Time to reach C~max~

Parameter	Unit	Definition
AUC _{0-t}	h·ng/mL	Area under the plasma concentration-time curve from zero to the last measurable time point
AUC _{0-∞}	h·ng/mL	Area under the plasma concentration-time curve from zero to infinity
t _{1/2}	h	Terminal elimination half-life
CL	L/h/kg	Total body clearance
V _d	L/kg	Apparent volume of distribution during the terminal phase
F	%	Absolute oral bioavailability, calculated as $(AUC_{PO} \times Dose_{IV}) / (AUC_{IV} \times Dose_{PO}) \times 100$

5.2. Hypothetical Results *Table 2: Hypothetical Pharmacokinetic Parameters of Mesopram in Rats*

Parameter	IV Administration (2 mg/kg)	Oral Administration (10 mg/kg)
C _{max} (ng/mL)	-	125.5
T _{max} (h)	-	2.0
AUC _{0-∞} (h·ng/mL)	650.2	980.5
t _{1/2} (h)	4.5	5.0
CL (L/h/kg)	3.1	-
V _d (L/kg)	20.5	-
F (%)	-	30.2

6. Metabolic Pathway Investigation

Given that the structurally related drug citalopram is metabolized primarily by CYP2C19 and CYP3A4 to N-desmethylcitalopram, with further metabolism by CYP2D6 [3], similar pathways are hypothesized for **Mesopram**. The following diagram outlines this proposed metabolic and pharmacokinetic pathway.

*Diagram: Proposed **Mesopram** Pharmacokinetic Pathway. The diagram illustrates the hypothesized ADME processes for **Mesopram**, based on the metabolism of its analog, citalopram [3].*

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References

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